molecular formula C15H10N2O5 B2582696 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid CAS No. 2177365-58-9

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid

Cat. No. B2582696
CAS RN: 2177365-58-9
M. Wt: 298.254
InChI Key: DHWFSHDORVAILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid, also known as DHQBA, is a synthetic compound that has shown promising results in scientific research. DHQBA belongs to the quinazoline class of compounds and has been studied for its potential use in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Chelation Properties and Synthesis Applications

Research on compounds structurally related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid has shown interesting chelation properties. For instance, studies on 4-hydroxybenzothiazoles, which share a similar hydroxybenzoic acid moiety, reveal their ability to chelate with metals like Cu(II), Pb(II), Ni(II), Co(II), Zn(II), and Cd(II) (Lane, T. J., Lane, C., & Sam, A., 1961). Such properties suggest potential applications in removing heavy metals from the environment or as part of metal-based drug formulations.

Antioxidant Activity

The antioxidant activity of new analogs of quinazoline, a core structure related to the compound , has been synthesized and evaluated (Mierina, I., Tetere, Z., Zicāne, D., Rāviņa, I., Turks, M., & Jure, M., 2013). This suggests potential research applications in studying oxidative stress-related diseases or in the development of antioxidant supplements.

Antimicrobial Activity

Quinazolinone derivatives, which are closely related to the compound of interest, have been studied for their antimicrobial activity. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013).

Synthesis and Transformations

The synthesis of new derivatives and their transformations highlight the chemical versatility and potential for generating novel compounds with diverse biological activities. Research into synthesizing quinazoline derivatives (Aleksanyan, I., & Hambardzumyan, L., 2013) opens up possibilities for creating new molecules with specific functions, such as targeting specific biological pathways.

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, which share structural similarities with the compound of interest, have been explored for their efficacy as corrosion inhibitors (Rbaa, M., Benhiba, F., Obot, I., Oudda, H., Warad, I., Lakhrissi, B., & Zarrouk, A., 2019). This indicates potential industrial applications in protecting metals from corrosion, highlighting the compound's versatility beyond biomedical applications.

properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWFSHDORVAILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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